molecular formula C18H16N2OS2 B2709196 (2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2191266-52-9

(2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2709196
CAS RN: 2191266-52-9
M. Wt: 340.46
InChI Key: NWMCGWUGGOUPDM-UHFFFAOYSA-N
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Description

The compound “(2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, a thiophene ring, and a pyrrolidine ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The density functional theory (DFT) is often used to calculate the optimal structure of such compounds .

Scientific Research Applications

Synthesis and Characterization

  • Shahana and Yardily (2020) synthesized novel compounds, including those with a thiazolyl and thiophene structure, characterized by UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations were utilized for structural optimization and interpretation of vibrational spectra. The study also explored the antibacterial activity of these compounds through molecular docking studies, providing insights into their potential therapeutic applications (Shahana & Yardily, 2020).

Biological Screening

  • Singh et al. (2016) synthesized new organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives and evaluated their in vitro antimicrobial activities. These complexes exhibited enhanced antibacterial properties, suggesting potential drug applications (Singh, Singh, & Bhanuka, 2016).

Antiviral and Pharmacokinetic Behavior

  • FathimaShahana and Yardily (2020) reported on the antiviral activity and pharmacokinetic behavior of a synthesized compound through molecular docking. Their research suggests the utility of these compounds in understanding and developing antiviral therapies (FathimaShahana & Yardily, 2020).

Anti-Tumor Activity

  • Hayakawa et al. (2004) discovered a new type of cytotoxic agent selective against tumorigenic cell lines, highlighting the potential of thieno and pyrrolidin derivatives as anti-tumor agents (Hayakawa et al., 2004).

Photophysical Properties

  • Al-Ansari (2016) studied the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. These findings have implications for the development of photophysical devices and materials (Al-Ansari, 2016).

Radical Functionalization

  • Chahma et al. (2021) synthesized oligothiophenes bearing stable radicals, contributing to the understanding of electronic properties and potential applications in electronic devices (Chahma, Riopel, & Arteca, 2021).

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-18(20-8-6-14(10-20)15-7-9-22-11-15)16-12-23-17(19-16)13-4-2-1-3-5-13/h1-5,7,9,11-12,14H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMCGWUGGOUPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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